2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one
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Overview
Description
2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one is an organic compound characterized by the presence of trifluoromethyl groups and a hydroxy group attached to a butanone backbone. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl trifluoroacetate with ethyl acetate in the presence of a base to form ethyl 4,4,4-trifluoro-3-oxo-butanoate. This intermediate is then subjected to further reactions, including reduction and acylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-3-hydroxy-1-phenyl-butan-1-one
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
- Ethyl 4,4,4-trifluoro-2-butynoate
Uniqueness
2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one is unique due to the presence of both ethyl and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications .
Properties
CAS No. |
34844-21-8 |
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Molecular Formula |
C13H12F6O2 |
Molecular Weight |
314.22 g/mol |
IUPAC Name |
2-ethyl-4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one |
InChI |
InChI=1S/C13H12F6O2/c1-2-9(10(20)8-6-4-3-5-7-8)11(21,12(14,15)16)13(17,18)19/h3-7,9,21H,2H2,1H3 |
InChI Key |
GTJAJNIKWSBPEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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